

Application Notes and Protocols for AZ13705339 Hemihydrate Stock Solution in DMSO

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Compound of Interest

Compound Name: AZ13705339 hemihydrate

Cat. No.: B15605422

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Introduction

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1][2] It demonstrates significant selectivity over other kinases, making it a valuable tool for investigating the roles of PAK1 and PAK2 in various cellular processes, particularly in cancer research.[2] AZ13705339 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of PAK1 and PAK2 and preventing the phosphorylation of their downstream targets.[2] This inhibition can impact signaling pathways involved in cytoskeletal dynamics, cell proliferation, and survival.[2][3]

Proper preparation of a stock solution is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AZ13705339 due to its high solubilizing capacity for this compound.[1] This document provides a detailed protocol for the preparation, storage, and handling of **AZ13705339 hemihydrate** stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for **AZ13705339 hemihydrate** and its stock solution in DMSO.

Parameter	Value	Reference
Chemical Formula	C ₃₃ H ₃₆ FN ₇ O ₃ S	[2]
Molecular Weight	629.76 g/mol	[2]
Appearance	Solid (powder or crystalline)	
Solubility in DMSO	Up to 250 mg/mL (approximately 397 mM)	[1]
IC ₅₀ for PAK1	0.33 nM	[1]
IC ₅₀ for PAK2	6 nM	
Storage (Solid Form)	-20°C for up to 3 years	[4]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month	[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **AZ13705339 hemihydrate** in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various in vitro assays.

Materials and Equipment:

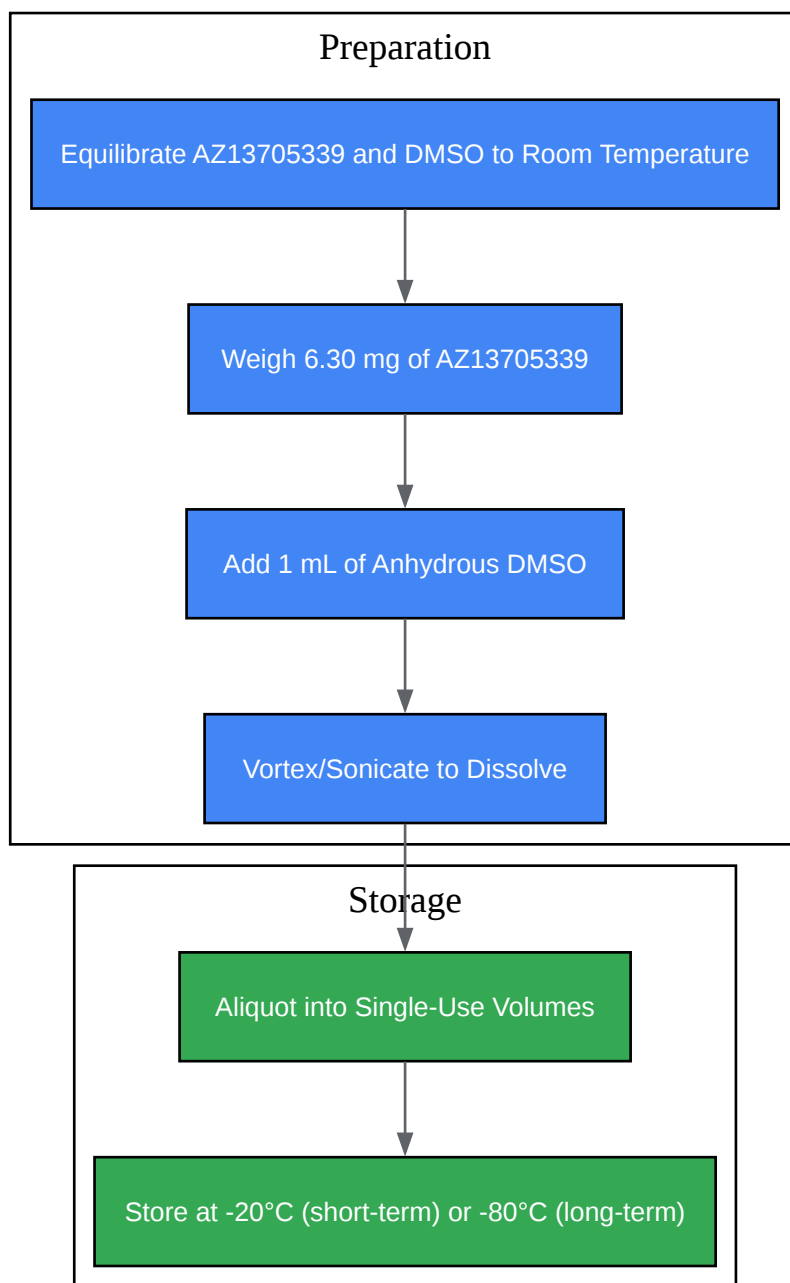
- **AZ13705339 hemihydrate** powder
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
- Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
- Calibrated micropipettes and sterile pipette tips
- Analytical balance (readable to at least 0.1 mg)
- Vortex mixer

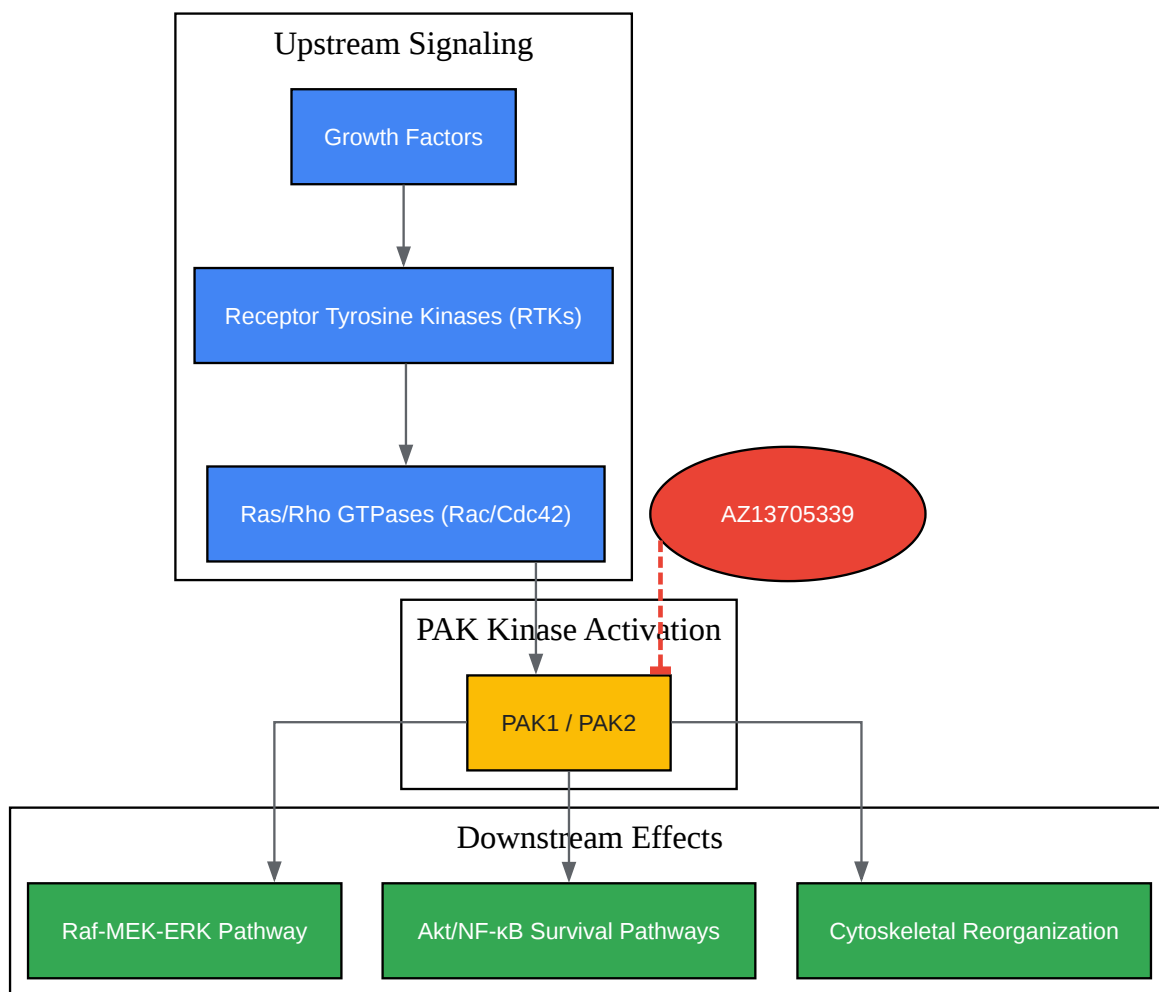
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

- **Equilibrate Reagents:** Allow the vial of **AZ13705339 hemihydrate** and the sealed container of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation, as DMSO is highly hygroscopic.[5]
- **Calculate Required Mass:** To prepare 1 mL of a 10 mM stock solution, calculate the mass of **AZ13705339 hemihydrate** needed using the following formula: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 629.76 \text{ g/mol} \times 1000 \text{ mg/g} = 6.2976 \text{ mg}$
- **Weigh the Compound:** Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out approximately 6.30 mg of **AZ13705339 hemihydrate** into the tube.
- **Add DMSO:** Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
- **Dissolution:** Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[5] Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, sonication in a water bath for 5-10 minutes can aid in complete solubilization.[6] Gentle warming to 37°C can also be used if the compound is not temperature-sensitive.[5]
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure all vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow





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